![molecular formula C25H17BrN2O4 B11686591 17-(4-Bromo-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11686591.png)
17-(4-Bromo-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(4-BROMO-2-NITROPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique pentacyclic structure. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a methyl group and an azapentacyclic framework. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-BROMO-2-NITROPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multi-step organic reactions. The initial step often includes the preparation of the 4-bromo-2-nitrophenyl precursor, which can be synthesized through nitration and bromination reactions of phenol derivatives . Subsequent steps involve the formation of the azapentacyclic core through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, is essential to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
17-(4-BROMO-2-NITROPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
17-(4-BROMO-2-NITROPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 17-(4-BROMO-2-NITROPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The nitro and bromine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrophenol: A simpler compound with similar functional groups but lacking the complex pentacyclic structure.
1-Bromo-4-nitrobenzene: Another related compound with a bromine and nitro group on a benzene ring.
Uniqueness
The uniqueness of 17-(4-BROMO-2-NITROPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE lies in its intricate pentacyclic structure, which imparts distinct chemical and biological properties. This complexity allows for a broader range of interactions and applications compared to simpler compounds.
Properties
Molecular Formula |
C25H17BrN2O4 |
|---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
17-(4-bromo-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C25H17BrN2O4/c1-25-16-8-4-2-6-14(16)20(15-7-3-5-9-17(15)25)21-22(25)24(30)27(23(21)29)18-11-10-13(26)12-19(18)28(31)32/h2-12,20-22H,1H3 |
InChI Key |
GDCOIAAFAQJRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=C(C=C(C=C6)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methylphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11686515.png)
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11686518.png)
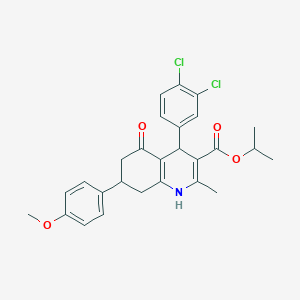

![N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11686533.png)
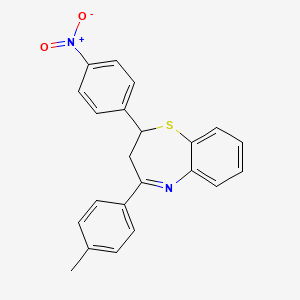
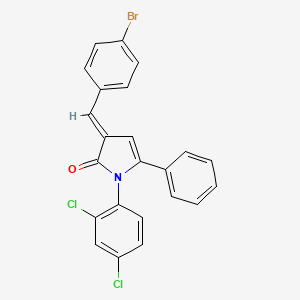
![N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11686554.png)
![(3E)-1-(3-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11686560.png)
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11686565.png)
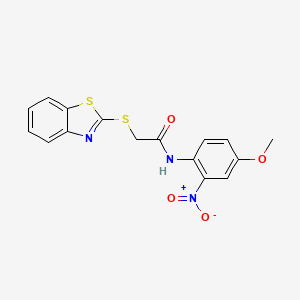
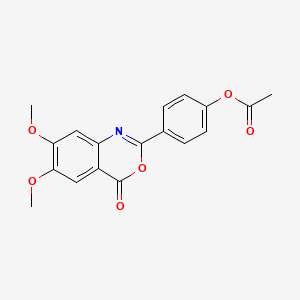
![N-[4-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B11686590.png)
![Methyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11686592.png)
